molecular formula C22H17F3N2O3 B2374525 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide CAS No. 946289-10-7

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide

Cat. No. B2374525
CAS RN: 946289-10-7
M. Wt: 414.384
InChI Key: TZMGZGRPHUBQKU-UHFFFAOYSA-N
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Description

“N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide” is a compound that is related to trifluoromethyl ketones (TFMKs) . TFMKs are valuable synthetic targets and are used in the construction of fluorinated pharmacons .


Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethyl ketones . For example, benzamides were synthesized by stirring benzyl chloride with ammonia in an aqueous medium at pH 9 – 10 maintained by aqueous sodium carbonate .


Molecular Structure Analysis

The molecular structure of similar compounds was confirmed using spectroscopic techniques including 13 C NMR, 1 H NMR, IR and EI-MS .


Chemical Reactions Analysis

Trifluoromethylation is a common reaction in the synthesis of these types of compounds . This involves the addition of a trifluoromethyl group to a carbon-centered radical intermediate .

Scientific Research Applications

Anti-Tubercular Activity

Pyrazinamide (PZA) is a crucial first-line drug used in tuberculosis (TB) therapy. Researchers have designed and synthesized novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Notably, several compounds demonstrated significant activity, with IC50 values ranging from 1.35 to 2.18 μM. Some of these compounds also exhibited low cytotoxicity to human cells .

Nitrofurantoin Analogues

In 2020, researchers synthesized a series of nitrofurantoin analogues containing furan and pyrazole scaffolds. Among these, N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamides showed promising antibacterial activity. The compound structure includes the benzamide moiety, which contributes to its biological potential .

Plant Hormone Derivatives

Indole derivatives, including indole-3-acetic acid, play essential roles as plant hormones. These compounds are produced by the degradation of tryptophan in higher plants. While the specific compound is not directly related to plant hormones, the benzamide core structure shares similarities with indole derivatives. Further exploration may reveal additional applications in plant biology .

properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O3/c23-22(24,25)16-7-5-14(6-8-16)20(28)26-17-9-10-18-15(13-17)3-1-11-27(18)21(29)19-4-2-12-30-19/h2,4-10,12-13H,1,3,11H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMGZGRPHUBQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C1)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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